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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active compounds.[1] This guide delves into the chemical identity, potential physicochemical properties, and a proposed synthetic pathway for the novel compound, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine. While specific experimental data for this molecule is not publicly available, this document provides a comprehensive, experience-driven framework for its synthesis, characterization, and potential applications. By leveraging established principles and data from analogous structures, this guide serves as a foundational resource for researchers embarking on the exploration of this and similar novel chemical entities.

Chemical Structure and Rationale for Interest

The molecular architecture of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine combines several key features that make it a compelling scaffold for drug discovery. The saturated five-membered pyrrolidine ring offers a three-dimensional geometry that can effectively probe the pharmacophore space of biological targets.[2] The secondary amine of the pyrrolidine provides a crucial point for hydrogen bonding or further substitution.[3]

The phenoxy-methyl linker introduces a degree of flexibility, while the 4-bromo-3-methyl substitution on the phenyl ring provides opportunities for halogen bonding and hydrophobic interactions, which can significantly influence binding affinity and selectivity.

  • IUPAC Name: 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

  • Molecular Formula: C₁₂H₁₆BrNO

  • Molecular Weight: 270.17 g/mol

Caption: Chemical structure of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict the general physicochemical properties of this compound based on its structure. These predictions are crucial for designing initial experiments, such as solubility and formulation studies.

PropertyPredicted Value/RangeRationale
Physical State SolidThe molecular weight and potential for intermolecular interactions suggest a solid state at room temperature.
Boiling Point > 300 °CThe presence of the polar amine and the overall molecular size would lead to a high boiling point.
Melting Point 100 - 150 °CThis is a broad estimate; the actual melting point will depend on crystal packing.
Aqueous Solubility Low to moderateThe pyrrolidine nitrogen can be protonated, which would increase water solubility. However, the brominated phenyl group is hydrophobic. Solubility will be pH-dependent.
pKa (Conjugate Acid) 9 - 11Typical range for a secondary amine in a pyrrolidine ring.[4]
LogP 2.5 - 3.5The hydrophobic bromo-methyl-phenyl group will contribute to a higher LogP, indicating good membrane permeability.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine can be approached through a convergent synthesis strategy. The following is a proposed, robust synthetic route.

Caption: Proposed synthetic workflow for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.

Step-by-Step Experimental Protocol:

Part A: Activation of the Pyrrolidine Synthon

  • Dissolution: Dissolve Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (1.2 eq).

  • Activation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

Part B: Williamson Ether Synthesis

  • Reactant Combination: In a round-bottom flask, combine 4-bromo-3-methylphenol (1.0 eq), the tosylated intermediate from Part A (1.1 eq), and potassium carbonate (2.0 eq) in acetone.

  • Reaction: Reflux the mixture for 16-24 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with 1 M NaOH and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected product.

Part C: Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected product from Part B in DCM and add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. The final product can be further purified by recrystallization or column chromatography.

Structural and Purity Analysis

The identity and purity of the synthesized compound must be rigorously confirmed.

Standard Characterization Workflow:

G cluster_purity Purity Assessment cluster_structure Structural Confirmation Synthesized Compound Synthesized Compound Purity Analysis Purity Analysis Synthesized Compound->Purity Analysis Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation Final Confirmation Final Confirmation Purity Analysis->Final Confirmation HPLC HPLC Purity Analysis->HPLC LC-MS LC-MS Purity Analysis->LC-MS Structural Elucidation->Final Confirmation 1H NMR 1H NMR Structural Elucidation->1H NMR 13C NMR 13C NMR Structural Elucidation->13C NMR FT-IR FT-IR Structural Elucidation->FT-IR HRMS HRMS Structural Elucidation->HRMS

Caption: Workflow for the characterization of the synthesized compound.

  • ¹H and ¹³C NMR: Will confirm the connectivity of atoms and the overall structure.

  • FT-IR: Will show characteristic peaks for the N-H bond of the secondary amine, C-O ether linkage, and aromatic C-H bonds.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • HPLC: Will be used to assess the purity of the final compound.

Potential Biological Applications and Future Directions

The structural motifs within 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine suggest several potential avenues for biological investigation. The pyrrolidine scaffold is a key component in drugs targeting the central nervous system, and as such, derivatives could be explored as modulators of neurotransmitter receptors or transporters.[5] The substituted phenol moiety is present in various enzyme inhibitors, suggesting potential applications in oncology or inflammatory diseases.[6]

Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include:

  • Varying the substitution pattern on the phenyl ring.

  • Altering the linker between the two ring systems.

  • Substituting the nitrogen of the pyrrolidine ring.

References

  • Hoegenauer, K., et al. (2016). Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Al-Sultani, A. A. J., & Al-Juboori, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series.
  • Singh, A., et al. (2014). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

Whitepaper: A Technical Guide to the Discovery and Early-Stage Research of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine Analogs as Novel Monoamine Reuptake Inhibitors

Abstract This guide provides an in-depth technical overview of the discovery and early-stage research process for a novel class of compounds, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine analogs, designed as potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical overview of the discovery and early-stage research process for a novel class of compounds, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine analogs, designed as potential monoamine reuptake inhibitors. Rooted in the monoamine hypothesis of depression, this work targets the serotonin (SERT) and norepinephrine (NET) transporters, a clinically validated strategy for treating Major Depressive Disorder (MDD).[1][2] We will detail the strategic design and synthesis of the lead scaffold, outline a comprehensive in vitro and in vivo evaluation cascade, and explore the crucial structure-activity relationships (SAR) that guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical framework for advancing novel chemical entities from concept to preclinical proof-of-concept.

Introduction: The Rationale for a New Generation of Antidepressants

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, and while significant progress has been made, existing therapies have limitations. The development of antidepressants has logically evolved from broad-acting agents like tricyclic antidepressants (TCAs) to more specific molecules.[1] The introduction of Selective Serotonin Reuptake Inhibitors (SSRIs) marked a turning point, offering improved tolerability.[3] However, a substantial patient population fails to achieve full remission with SSRIs, highlighting the need for therapies with broader mechanisms of action.

This has led to a "rediscovery" of the role of norepinephrine (NA) in addition to serotonin (5-HT) in the pathophysiology of depression.[1] The development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), such as venlafaxine and duloxetine, was a direct result of this understanding, often demonstrating superior efficacy to SSRIs, particularly in more severe cases.[1][2][4] These agents function by blocking the serotonin and norepinephrine transporters, increasing the synaptic concentration of these key neurotransmitters.[3][5]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and conformational flexibility, making it an ideal core for CNS-targeting agents.[6][7] By combining this versatile core with a phenoxymethyl linker characteristic of many biogenic amine transporter ligands, we identified 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine as a promising lead candidate for a novel class of SNRIs. This guide documents the scientific journey from its initial synthesis to its early-stage validation.

Section 1: Lead Candidate Synthesis and Rationale

Design Rationale

The lead compound was designed through a rational, scaffold-based approach, with each component chosen for a specific function:

  • Pyrrolidine Core: This five-membered nitrogen heterocycle provides a robust, three-dimensional structure with a basic nitrogen atom, which is a common feature for interaction with monoamine transporters. Its stereochemistry can be controlled to explore chiral interactions within the transporter binding pocket.[8]

  • Phenoxymethyl Linker: The ether linkage provides rotational flexibility while maintaining a precise distance between the pyrrolidine nitrogen and the aromatic ring, a critical parameter for transporter affinity.

  • 4-Bromo-3-methyl-phenoxy Group: This substitution pattern is not arbitrary. The bromine atom is a lipophilic, electron-withdrawing group that can enhance binding affinity through halogen bonding and influence metabolic stability. The adjacent methyl group provides steric bulk, which can fine-tune selectivity between the serotonin and norepinephrine transporters. Exploring variations of this substitution is a cornerstone of the SAR campaign.

Proposed Synthetic Pathway

The synthesis of the lead compound and its analogs is achieved through a modular and scalable route, allowing for diversification at key positions. The general pathway involves the nucleophilic substitution of a suitable mesylate with a substituted phenol.

  • Step 1: Mesylation of (S)-3-(Hydroxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine

    • To a solution of (S)-3-(Hydroxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.

  • Step 2: Williamson Ether Synthesis

    • To a solution of 4-bromo-3-methylphenol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M), add cesium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of the crude mesylate from Step 1 (1.0 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

  • Step 3: Boc Deprotection

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to afford the desired 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride salt.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection A Boc-Protected 3-Hydroxymethylpyrrolidine C Intermediate Mesylate A->C Activation of Hydroxyl Group B Methanesulfonyl Chloride (MsCl, Et3N, DCM) E Boc-Protected Product C->E SN2 Nucleophilic Substitution D 4-Bromo-3-methylphenol (Cs2CO3, DMF) G Final Product (HCl Salt) 3-[(4-Bromo-3-methylphenoxy) methyl]pyrrolidine E->G Removal of Protecting Group F 4M HCl in Dioxane

Caption: Modular synthesis of the target pyrrolidine analogs.

Section 2: Preclinical Evaluation Workflow

The early-stage evaluation of novel compounds follows a structured, tiered approach designed to efficiently identify candidates with the most promising therapeutic potential while flagging liabilities early.[9] This cascade progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

High-Level Evaluation Cascade

G A Primary Screening Monoamine Transporter Assay SERT, NET, DAT IC50 B In Vitro ADMET Solubility Microsomal Stability hERG Inhibition Permeability A->B C Selectivity Screen Off-Target Receptor Panel B->C D SAR Iteration Analog Synthesis & Re-screening C->D Data informs next design E In Vivo PK Rodent Pharmacokinetics (AUC, Cmax, T1/2) C->E Promising Candidate D->A F In Vivo Efficacy Rodent Behavioral Model (e.g., Forced Swim Test) E->F G Lead Candidate Nomination F->G G cluster_A Region A: Pyrrolidine cluster_B Region B: Phenoxy Ring Lead Lead Compound 3-[(4-Bromo-3-methylphenoxy) methyl]pyrrolidine A1 Modify Stereochemistry (R vs. S) Lead->A1 Modify A2 Add Ring Substituents (e.g., 4-fluoro) Lead->A2 Modify B1 Isomeric Substitution (e.g., 3-bromo-4-methyl) Lead->B1 Modify B2 Bioisosteric Replacement (e.g., Br -> Cl, CF3) Lead->B2 Modify Goal Goal: Improved Profile - Higher Potency (SERT/NET) - >10x Selectivity over DAT - T½ > 30 min (HLM) - High Solubility A1->Goal Assess Impact A2->Goal Assess Impact B1->Goal Assess Impact B2->Goal Assess Impact

Caption: Logic for Structure-Activity Relationship (SAR) exploration.

Consolidated SAR Data Table

The following table summarizes hypothetical data for a set of designed analogs to illustrate the SAR decision-making process.

Compound IDModification (vs. Lead)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)HLM Stability (T½, min)Kinetic Solubility (µM, pH 7.4)
Lead -1535>10002555
ANA-01 (R)-stereoisomer120250>20002860
ANA-02 3-bromo-4-methylphenoxy2518>15004550
ANA-03 4-chloro-3-methylphenoxy1840>10002275
ANA-04 4-bromo-3-ethylphenoxy4595>30001530
ANA-05 4-bromo-3-methylphenoxy (Lead) + 4-fluoro on pyrrolidine 8 20 >1800 >60 85

Interpretation of SAR:

  • The (S)-stereoisomer (Lead ) is significantly more potent than the (R)-isomer (ANA-01 ), indicating a stereospecific interaction with the transporters.

  • Moving the bromo and methyl groups (ANA-02 ) slightly shifts selectivity in favor of NET and improves metabolic stability.

  • Replacing bromine with chlorine (ANA-03 ) has a neutral effect on potency but slightly improves solubility.

  • Increasing the size of the alkyl group (ANA-04 ) is detrimental to both potency and stability.

  • Crucially, adding a fluorine atom to the pyrrolidine ring (ANA-05 ) blocks a potential site of metabolism, dramatically improving stability, while also enhancing potency at both SERT and NET and increasing solubility. This makes ANA-05 a superior candidate for in vivo studies.

Section 4: In Vivo Proof-of-Concept

Based on its superior in vitro profile, compound ANA-05 was selected for advancement into in vivo studies to assess its pharmacokinetic behavior and establish early proof of efficacy.

Pharmacokinetic (PK) Evaluation
  • Animal Dosing: Male Sprague-Dawley rats (n=3 per route) are administered ANA-05 via intravenous (IV) injection (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalysis: Plasma concentrations of ANA-05 are determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)250450
Tmax (hr)0.081.5
AUC₀-inf (ng·hr/mL)3802100
(hr)3.54.1
Clearance (mL/min/kg)43-
Oral Bioavailability (F%) -55%

Interpretation: Compound ANA-05 demonstrates a promising PK profile with good oral bioavailability (F > 50%) and a half-life sufficient for once or twice-daily dosing.

Pharmacodynamic (PD) / Efficacy Modeling

The FST is a standard behavioral model used to screen for antidepressant activity. The test is based on the observation that animals will cease trying to escape a stressful, inescapable situation, and antidepressant compounds are known to increase the duration of active, escape-oriented behavior.

  • Pre-test Session (Day 1): Rats are placed individually in a cylinder of water for 15 minutes from which they cannot escape.

  • Dosing: On Day 2, animals are dosed with vehicle, a positive control (e.g., Imipramine), or ANA-05 (at various doses) 60 minutes before the test session.

  • Test Session (Day 2): Rats are placed back into the water cylinder for a 5-minute session. The session is video-recorded.

  • Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of immobility (floating without struggling) versus active behaviors (swimming, climbing).

  • Analysis: A statistically significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Conclusion and Future Directions

The systematic exploration of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine analogs has successfully identified a promising preclinical candidate, ANA-05 . This compound demonstrates potent dual inhibition of SERT and NET, high selectivity over DAT, excellent metabolic stability, and favorable oral pharmacokinetic properties. Furthermore, it shows a positive signal in a validated animal model of antidepressant activity.

The data-driven approach outlined in this guide, which integrates rational design, modular synthesis, and a tiered evaluation cascade, provides a robust framework for early-stage drug discovery. The compelling profile of ANA-05 warrants further investigation. The next steps in its development will include:

  • Expanded SAR: Further optimization to fine-tune the SERT/NET potency ratio and further improve PK properties.

  • In-depth Toxicology: IND-enabling toxicology studies in two species to establish a safety profile.

  • Pharmacology: Characterization in additional behavioral models to broaden the understanding of its therapeutic potential.

This research program has laid the groundwork for developing a potentially best-in-class SNRI for the treatment of MDD and related disorders.

References

  • Puech, A., Montgomery, S., Prost, J., Solles, A., & Briley, M. (2000). Serotonin noradrenaline reuptake inhibitors: Logical evolution of antidepressant development. PubMed. [Link]

  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • Dwyer, J. M., & Duman, R. S. (2013). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology. [Link]

  • Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Valdez-García, J. E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. [Link]

  • Stahl, S. M. (2002). Serotonin and Norepinephrine Antidepressant Effects. Medscape Education. [Link]

  • Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. PubMed. [Link]

  • Wikipedia contributors. (2024). Monoamine reuptake inhibitor. Wikipedia. [Link]

  • RTI International. (n.d.). Early-Phase Drug Discovery. RTI International. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Pyrrolidine Ring in 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

Executive Summary & Structural Analysis In modern drug discovery and medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds that impart favorable physicochemical properties, including enhanced aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

In modern drug discovery and medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds that impart favorable physicochemical properties, including enhanced aqueous solubility and predictable 3D spatial trajectories. The compound 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine is a highly versatile bifunctional building block. It features a secondary aliphatic amine (the pyrrolidine ring) and an electron-rich aryl bromide.

As a Senior Application Scientist, the critical insight when working with this specific scaffold is orthogonality . The pyrrolidine nitrogen is highly nucleophilic, making it an excellent handle for diversification. However, the presence of the internal aryl bromide dictates the functionalization strategy.

Expertise & Experience Insight: Attempting a palladium-catalyzed Buchwald-Hartwig cross-coupling on the secondary amine with an exogenous aryl halide will result in disastrous intermolecular self-polymerization, as the molecule acts as an A-B monomer (containing both a nucleophilic amine and an electrophilic aryl bromide). Therefore, functionalization of the pyrrolidine ring must rely on strictly orthogonal methods—specifically N-alkylation via reductive amination and N-acylation (amide bond formation) —which leave the aryl bromide intact for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

ReactivityMap Scaffold 3-[(4-Bromo-3-methylphenoxy) methyl]pyrrolidine Amine Secondary Amine (N-H) Highly Nucleophilic Scaffold->Amine ArBr Aryl Bromide (Ar-Br) Orthogonal Handle Scaffold->ArBr RedAm Reductive Amination (STAB, DCE) Amine->RedAm Acylation N-Acylation (HATU, DIPEA) Amine->Acylation CrossCoupling Pd-Catalyzed Coupling (Risk of Oligomerization) Amine->CrossCoupling

Reactivity map highlighting orthogonal functionalization pathways of the pyrrolidine scaffold.

Quantitative Data Summary

To guide experimental design, the following table summarizes the quantitative parameters and expected outcomes for the two primary pyrrolidine functionalization workflows.

Functionalization TypeReagents & SolventsTemp / TimeTypical YieldAr-Br ToleranceOver-reaction Risk
Reductive Amination NaBH(OAc)₃, DCE, AcOH (cat.)25 °C / 2-12 h85 - 95%CompleteVery Low (Self-limiting)
N-Acylation HATU, DIPEA, DMF or DCM25 °C / 1-4 h90 - 98%CompleteLow (Aqueous quench)

Experimental Protocols & Mechanistic Causality

Protocol A: N-Alkylation via Reductive Amination

Direct alkylation of secondary amines with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation and the formation of quaternary ammonium salts[1]. To circumvent this, reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard[2][3].

Causality & Self-Validation: STAB is a mild reducing agent that exhibits profound kinetic selectivity. It reduces the transient iminium ion significantly faster than it reduces the starting aldehyde or ketone [1]. Because the product of the reaction is a tertiary amine (which cannot form an iminium ion), the reaction is inherently self-limiting, preventing over-alkylation. The protocol is self-validating: the disappearance of the carbonyl stretch in IR or the aldehyde proton in ¹H NMR confirms the complete consumption of the electrophile without destroying the aryl bromide[4].

ReductiveAmination Amine Pyrrolidine Scaffold Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Product N-Alkyl Product Iminium->Product STAB NaBH(OAc)3 Selective Reduction STAB->Iminium

Mechanistic workflow of the reductive amination process using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (1.0 equiv, 1.0 mmol) and the desired aldehyde/ketone (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL)[2].

  • Catalysis: If utilizing a ketone, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. For aldehydes, this step is generally unnecessary[2][3].

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. Stir the heterogeneous mixture at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via LC-MS or TLC. The reaction typically reaches completion within 2 to 12 hours.

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: N-Acylation (Amide Bond Formation)

The conversion of the pyrrolidine secondary amine into a tertiary amide is a cornerstone reaction in medicinal chemistry[5][6]. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent[5].

Causality & Self-Validation: HATU rapidly converts carboxylic acids into highly reactive HOAt (7-aza-1-hydroxybenzotriazole) esters [2]. The electron-withdrawing nitrogen in the pyridine ring of HOAt creates a neighboring group effect that dramatically accelerates the nucleophilic attack by the sterically hindered 3-substituted pyrrolidine. This protocol is self-validating through its workup: unreacted carboxylic acids and the HOAt byproduct are highly water-soluble at basic pH, allowing a simple aqueous wash to yield a highly pure organic product [3].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL)[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) and stir for 10 minutes at room temperature to pre-form the active HOAt ester. A distinct color change (often to yellow/orange) validates the formation of the active species.

  • Coupling: Add a solution of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (1.0 equiv, 1.0 mmol) in DMF (2 mL) dropwise to the activated ester mixture.

  • Reaction: Stir at room temperature for 1–4 hours until LC-MS indicates complete consumption of the starting amine.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (10 mL, removes excess DIPEA), saturated aqueous NaHCO₃ (2 × 15 mL, removes unreacted acid and HOAt), and brine (15 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. The resulting amide is typically >95% pure and ready for downstream cross-coupling at the aryl bromide site.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Application

Application Notes and Protocols for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine in Small Molecule Drug Discovery

Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved therapeutics.[1][2] This document provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved therapeutics.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine , a novel chemical entity with significant therapeutic potential. Drawing on structure-activity relationships of analogous compounds, we propose primary areas of investigation and provide detailed protocols for its synthesis, characterization, and biological assessment. This guide is intended to serve as a foundational resource for initiating a drug discovery program centered on this promising scaffold.

Introduction: The Scientific Rationale

The 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine scaffold combines several key features that suggest high potential in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional structure that can effectively explore pharmacophore space.[3] The phenoxymethyl substituent is a common motif in biologically active compounds, and the specific substitution pattern of a bromo and a methyl group on the phenyl ring allows for fine-tuning of electronic and steric properties, which can significantly influence target binding and metabolic stability.

Analogs of this compound class, specifically 3-(phenoxy-phenyl-methyl)-pyrrolidines, have demonstrated potent and balanced inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake transporters.[4] This suggests a strong potential for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine as a candidate for treating central nervous system (CNS) disorders such as depression and neuropathic pain.[4][5] Furthermore, other structurally related phenoxypyrrolidines have been identified as potent inhibitors of leukotriene A4 (LTA4) hydrolase, an enzyme implicated in inflammatory diseases.[6]

This document outlines a strategic approach to unlock the therapeutic potential of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine, from its initial synthesis to a comprehensive in vitro characterization.

Synthesis and Characterization

A plausible synthetic route to 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine can be adapted from established methods for the synthesis of 3-substituted pyrrolidines. A proposed retrosynthetic analysis is outlined below.

synthesis_workflow Target 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine Intermediate1 N-Protected 3-(hydroxymethyl)pyrrolidine Target->Intermediate1 Williamson Ether Synthesis Intermediate2 4-Bromo-3-methylphenol Target->Intermediate2 Williamson Ether Synthesis StartingMaterial1 Commercially available pyrrolidine derivative Intermediate1->StartingMaterial1 Protection & Reduction StartingMaterial2 Commercially available phenol Intermediate2->StartingMaterial2 Functionalization (if needed)

Caption: Proposed retrosynthetic analysis for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.

Protocol 2.1: Proposed Synthesis via Williamson Ether Synthesis

This protocol describes a general method for the coupling of an N-protected 3-(hydroxymethyl)pyrrolidine with 4-bromo-3-methylphenol.

Materials:

  • N-Boc-3-(hydroxymethyl)pyrrolidine

  • 4-Bromo-3-methylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkoxide Formation: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-3-methylphenol (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Coupling Reaction: Add a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.1 eq) in anhydrous DMF to the reaction mixture. Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purification of Protected Intermediate: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-[(4-bromo-3-methylphenoxy)methyl]pyrrolidine.

  • Deprotection: Dissolve the purified intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add saturated aqueous NaHCO₃ to neutralize the excess acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 3-[(4-bromo-3-methylphenoxy)methyl]pyrrolidine.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Property Profiling

Early assessment of physicochemical properties is critical for predicting a compound's drug-like potential.[7][8]

Table 1: Key Physicochemical Assays

ParameterMethodRationale
Solubility Thermodynamic or Kinetic Turbidimetric Solubility AssayDetermines the concentration of the compound in solution, which is crucial for absorption and formulation.[7]
Lipophilicity (LogD) Shake-flask or HPLC-based methodMeasures the compound's distribution between an aqueous and an organic phase, impacting permeability and off-target effects.[7][8]
pKa Potentiometric or Spectrophotometric TitrationDetermines the ionization state of the compound at physiological pH, which affects solubility, permeability, and target binding.[7]
Chemical Stability Incubation in various pH buffers and plasmaAssesses the compound's stability under different conditions, identifying potential degradation pathways.[9]

In Vitro ADME and Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for its development.[2][10] A tiered approach to in vitro ADME testing is recommended.

Table 2: Recommended In Vitro ADME Assays

ADME PropertyAssayPurpose
Absorption Caco-2 or PAMPA Permeability AssayPredicts intestinal absorption and identifies potential for P-glycoprotein (P-gp) efflux.[2]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Determines the fraction of unbound drug available to interact with its target.[2]
Metabolism Liver Microsomal Stability AssayAssesses the rate of metabolic degradation by cytochrome P450 enzymes.[1]
Metabolism CYP450 Inhibition AssayIdentifies potential for drug-drug interactions by inhibiting major CYP isoforms.[2]
Excretion Transporter Interaction Assays (e.g., P-gp, BCRP)Evaluates if the compound is a substrate or inhibitor of key efflux transporters.[11]

Proposed Biological Applications and Assay Protocols

Based on the structural similarity to known bioactive molecules, two primary therapeutic areas are proposed for investigation: CNS disorders via monoamine reuptake inhibition and inflammatory diseases through LTA4 hydrolase inhibition.

Application in CNS Disorders: Norepinephrine and Serotonin Reuptake Inhibition

Rationale: The 3-(phenoxymethyl)pyrrolidine scaffold is a known pharmacophore for dual norepinephrine (NET) and serotonin (SERT) reuptake inhibitors.[4] Such dual-acting agents are effective treatments for depression and chronic pain.[12]

Protocol 5.1.1: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of NET and SERT.[13]

Materials:

  • HEK293 cells stably expressing human NET or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Test compound (3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine)

  • Reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT)

  • 96-well or 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the NET- or SERT-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the fluorescent neurotransmitter analog (from the assay kit) to all wells. d. Immediately begin kinetic reading on a fluorescence plate reader, or incubate for a fixed time for an endpoint reading.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

cns_workflow Start Compound Synthesis & Characterization PhysChem Physicochemical Profiling Start->PhysChem ADME In Vitro ADME Screening PhysChem->ADME PrimaryAssay NET/SERT Reuptake Inhibition Assay ADME->PrimaryAssay SAR Structure-Activity Relationship (SAR) Studies PrimaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo CNS Penetration & Efficacy Models LeadOpt->InVivo

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine in aqueous media

Resolving Aqueous Solubility Issues for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Physicochemical Profiling & The Root...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Aqueous Solubility Issues for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals

Physicochemical Profiling & The Root Cause of Precipitation

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine is a lipophilic, weakly basic compound. It features a highly hydrophobic halogenated aromatic ether (4-bromo-3-methylphenoxy) linked to an ionizable secondary amine (pyrrolidine). The pyrrolidine nitrogen has a predicted pKa of ~8.5–9.5.

When introduced to physiological buffers (pH 7.4), the fraction of unionized drug increases. Because the unionized form is highly lipophilic, the compound experiences a rapid decrease in solubility, leading to aggregation and precipitation. Overcoming this requires targeted strategies: pH adjustment, co-solvency, or macromolecular complexation.

Troubleshooting FAQs

Q1: Why does my compound crash out when I dilute a DMSO stock into PBS (pH 7.4) for in vitro assays? A: This is a classic "solvent shift" precipitation event. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic 4-bromo-3-methylphenoxy moiety cannot form favorable hydrogen bonds with water, driving hydrophobic aggregation. To prevent this, you must reduce the interfacial tension between the aqueous solution and the hydrophobic solute by employing a co-solvent system[1].

Q2: How can I formulate this compound for cell-based assays without exceeding 1% DMSO? A: Use a multi-component co-solvent blend. Weak electrolytes and nonpolar molecules have poor water solubility, which can be improved by altering the polarity of the solvent[2]. We recommend a step-down dilution using PEG 400. PEG 400 acts as an intermediate polarity bridge. First, dissolve the compound in 100% DMSO, then dilute with PEG 400, and finally introduce the aqueous buffer slowly with vortexing. (See Protocol A below).

Q3: What is the best method to achieve high aqueous solubility (>5 mg/mL) for in vivo dosing (e.g., IV or PO)? A: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the most effective and biocompatible method. HP-β-CD has a lipophilic central cavity that encapsulates the hydrophobic 4-bromo-3-methylphenoxy group, while its hydrophilic outer surface ensures high aqueous solubility[3]. Unlike native β-CD, which has low aqueous solubility, HP-β-CD can be dissolved at very high concentrations (up to 50% w/v) in water[3]. (See Protocol B below).

Q4: How do I improve the bulk aqueous solubility of the solid compound before formulation? A: Convert the free base into a salt. Salt formation is the most common and effective method of increasing solubility and dissolution rates of basic drugs[2]. By converting the pyrrolidine free base to a hydrochloride (HCl) salt, you introduce a permanent charge at neutral to slightly acidic pH, which significantly lowers the crystal lattice energy and enhances the intrinsic dissolution rate.

Quantitative Solubility Data Summary

The following table summarizes the expected solubility enhancements across different vehicles based on the compound's physicochemical properties.

Formulation VehicleTarget pHEstimated Solubility (mg/mL)Primary Mechanism of Enhancement
Pure Water (Free Base) 7.0< 0.01N/A (Baseline)
0.1 N HCl 1.0> 15.0Ionization / Protonation of Pyrrolidine
5% DMSO / 95% PBS 7.4~ 0.05Minor Co-solvency
10% DMSO / 40% PEG400 / 50% Water 7.4~ 2.5Major Co-solvency (Polarity alteration)
20% w/v HP-β-CD in Water 7.4~ 8.0Inclusion Complexation
Experimental Workflows & Decision Trees

To determine the optimal formulation strategy, follow the decision tree below based on your experimental requirements.

Formulation_Strategy Start 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (Poorly Soluble Free Base) Assess Determine Application & Toxicity Limits Start->Assess InVitro In Vitro Cell Assays (Strict solvent limits) Assess->InVitro InVivo In Vivo Dosing (High concentration, biocompatible) Assess->InVivo Bulk Bulk Storage / API Prep (Solid state stability) Assess->Bulk Sol1 Co-solvent Cascade (DMSO -> PEG400 -> Buffer) InVitro->Sol1 Max 1% DMSO final Sol2 HP-β-CD Complexation (20% w/v in Saline) InVivo->Sol2 Requires >5 mg/mL Sol3 Salt Formation (Generate HCl Salt) Bulk->Sol3 Improves intrinsic dissolution

Decision tree for selecting solubility enhancement strategies based on application.

Detailed Experimental Protocols
Protocol A: Co-Solvent Cascade for In Vitro Assays (Target: 10 mM Stock)

Objective: Create a stable stock solution that resists precipitation upon final dilution into culture media.

  • Initial Solubilization: Weigh 3.6 mg of the free base compound and dissolve completely in 100 µL of 100% DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Intermediate Dilution: Transfer 10 µL of the 100 mM DMSO stock into a new vial. Add 40 µL of PEG 400. Vortex vigorously for 2 minutes. The PEG 400 acts as a transition solvent, preventing the hydrophobic shock that occurs when adding water directly[1].

  • Aqueous Integration: Slowly add 50 µL of PBS (pH 7.4) dropwise (10 µL at a time) while continuously vortexing.

  • Final Verification: You now have a 10 mM working stock in 10% DMSO / 40% PEG 400 / 50% PBS. This can be diluted 1:1000 into cell culture media for a final assay concentration of 10 µM (0.01% DMSO, 0.04% PEG 400).

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Objective: Achieve a >5 mg/mL clear aqueous solution for intravenous or oral administration.

CD_Workflow Step1 Prepare 20% w/v HP-β-CD in 0.9% Saline Step2 Add excess API (>10 mg/mL target) Step1->Step2 Step3 Stir at 25°C for 24h (Equilibration phase) Step2->Step3 Step4 Centrifuge at 10,000 x g (Remove undissolved API) Step3->Step4 Step5 Filter (0.22 µm) & Quantify via HPLC Step4->Step5

Workflow for the preparation of HP-β-CD inclusion complexes.

Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 8.0 mL of 0.9% sterile saline. Adjust the final volume to 10.0 mL to achieve a 20% w/v solution.

  • API Addition: Add 100 mg of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine directly to the 10 mL HP-β-CD vehicle.

  • Equilibration: Place the suspension on a magnetic stirrer at 500 RPM at ambient temperature (25°C) for 24 hours. Causality Note: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity[3]. Sufficient time must be allowed for the hydrophobic 4-bromo-3-methylphenoxy group to partition into the cavity.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Sterile Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the filtrate via HPLC to determine the exact concentration before dosing. This self-validating step ensures you are not dosing a sub-therapeutic suspension.

Protocol C: Preparation of the Hydrochloride (HCl) Salt

Objective: Convert the poorly soluble free base into a highly soluble salt form for bulk storage.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Place the solution in an ice bath (0°C). Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring.

  • Precipitation: The protonation of the pyrrolidine ring will immediately generate the HCl salt, which is insoluble in the non-polar ether solvent and will precipitate as a white crystalline solid[2].

  • Isolation: Filter the precipitate under vacuum, wash with 5 mL of cold anhydrous ether, and dry under high vacuum for 12 hours.

References
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs, MedCrave online,[Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview, Asian Journal of Pharmacy and Technology,[Link]

  • Solubility Enhancement of Etoricoxib by Cosolvency Approach, SciSpace,[Link]

Sources

Optimization

Minimizing side reactions and byproducts in 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic, kinetic, and mechanistic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic, kinetic, and mechanistic challenges encountered during the synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine .

This guide bypasses generic advice to focus strictly on the causality of side reactions—specifically targeting etherification bottlenecks and protecting-group cleavage pitfalls—ensuring your workflows are scalable and self-validating.

Part 1: Strategic Overview & Pathway Analysis

The synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine typically relies on coupling 4-bromo-3-methylphenol with a 1-Boc-3-(hydroxymethyl)pyrrolidine derivative, followed by Boc deprotection. Researchers generally choose between two primary C–O bond-forming routes: the Mitsunobu Reaction or Base-Promoted Alkylation .

SynthesisRoutes Start 4-Bromo-3-methylphenol + Pyrrolidine Precursor Mitsunobu Route A: Mitsunobu (DIAD, PPh3) Start->Mitsunobu Alkylation Route B: Alkylation (Mesylate, Base) Start->Alkylation Product Boc-Protected 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine Mitsunobu->Product pKa < 11 Byprod1 TPPO & Hydrazine (Purification Bottleneck) Mitsunobu->Byprod1 Byproducts Alkylation->Product SN2 Byprod2 Alkene (E2 Elimination) Alkylation->Byprod2 Strong Base

Mechanistic comparison of Mitsunobu vs. Alkylation routes and their primary byproducts.

Part 2: Troubleshooting the Coupling Step (Etherification)

Q1: My Mitsunobu reaction is yielding the correct product, but I cannot separate the triphenylphosphine oxide (TPPO) and hydrazine byproducts during scale-up. How can I resolve this without column chromatography?

The Causality: The Mitsunobu reaction is driven by the simultaneous oxidation of triphenylphosphine (PPh3) to TPPO and the reduction of the azodicarboxylate (e.g., DIAD) to a hydrazine derivative. TPPO is notoriously difficult to remove via standard extraction because its polarity often mimics that of the Boc-protected pyrrolidine product. The Solution: Exploit Lewis acid-base complexation. TPPO forms a highly insoluble complex with MgCl2 in moderately polar solvents (like ethyl acetate or toluene)[1]. By adding solid anhydrous MgCl2 to the crude reaction mixture, the TPPO-MgCl2 adduct precipitates and can be removed via simple filtration, reducing TPPO levels from >30% to <1%[2]. Alternatively, for library synthesis, utilize polymer-supported PPh3 (PS-PPh3) combined with 1,1'-(azodicarbonyl)dipiperidine (ADDP), which allows byproducts to be removed via simple filtration[3].

Q2: I opted for the alkylation route using 1-Boc-3-(mesyloxymethyl)pyrrolidine, but my LC-MS shows a significant amount of an alkene byproduct. What went wrong?

The Causality: You are observing an E2 elimination side reaction. The mesylate (or tosylate) on the pyrrolidine methyl linker is highly susceptible to base-catalyzed elimination, which generates 1-Boc-3-methylenepyrrolidine (an exocyclic double bond). This occurs when the base used is too strong or the reaction temperature is too high, allowing the base to abstract a proton adjacent to the leaving group rather than promoting the desired SN2 attack by the phenoxide. The Solution: Shift the kinetic balance in favor of SN2 by using a milder, highly polarizable base like Cesium Carbonate (Cs2CO3) instead of Sodium Hydride (NaH) or Potassium tert-Butoxide. Run the reaction in a polar aprotic solvent (DMF or MeCN) at a strictly controlled temperature (60–70 °C).

Q3: Will the 4-bromo-3-methylphenol substrate work efficiently in a Mitsunobu reaction, or is it too sterically hindered/electronically deactivated?

The Causality: The success of a Mitsunobu etherification hinges on the acidity of the nucleophile. The proton abstraction by the betaine intermediate requires the nucleophile to have a pKa < 11; otherwise, the betaine attacks the alcohol directly, forming alkylated hydrazine byproducts[3]. The Solution: 4-Bromo-3-methylphenol has a predicted pKa of ~9.51[4]. Because 9.51 is well below the critical threshold of 11, the thermodynamic driving force for the desired SN2 inversion is strong. Steric hindrance from the 3-methyl group is negligible for the phenolic oxygen attack.

Part 3: Troubleshooting the Deprotection Step

Q4: After removing the Boc group with TFA, I am detecting a byproduct with a mass of +56 Da relative to my desired product. What is this, and how do I prevent it?

The Causality: You are observing Friedel-Crafts tert-butylation. The acidic cleavage of the tert-butyloxycarbonyl (Boc) group generates a highly reactive tert-butyl carbocation (or isobutylene)[5][6]. Although your aromatic ring contains a deactivating bromine atom, it is still an aryl ether (phenoxy group) and is sufficiently electron-rich to intercept the tert-butyl cation, resulting in alkylation of the phenol ring[7]. The Solution: You must introduce a nucleophilic scavenger to the cleavage cocktail to outcompete the aromatic ring for the tert-butyl cation. Triisopropylsilane (TIPS) or dithioethane (DTE) are highly effective at trapping these cations[5].

Deprotection BocEther Boc-Protected Aryl Ether Cleavage TFA / DCM (Acidic Cleavage) BocEther->Cleavage Intermediate Free Amine + t-Butyl Cation Cleavage->Intermediate Path1 No Scavenger Intermediate->Path1 Path2 With Scavenger (TIPS / DTE) Intermediate->Path2 SideRxn Friedel-Crafts Alkylation (t-Butylated Phenol) Path1->SideRxn Electrophilic Attack Success Target Molecule (High Purity TFA Salt) Path2->Success Cation Quenched

Mechanistic pathway of Boc deprotection highlighting the necessity of cation scavengers.

Part 4: Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the critical thermodynamic data and optimized reaction parameters required to minimize byproducts.

Parameter / MetricValue / ConditionScientific Rationale
Phenol pKa ~9.51[4]Ideal for Mitsunobu (Requires pKa < 11 to prevent hydrazine alkylation).
Mitsunobu Stoichiometry 1.0 eq Phenol : 1.2 eq Alcohol : 1.3 eq PPh3 : 1.3 eq DIADSlight excess of reagents ensures complete consumption of the phenol.
TPPO Removal Reagent 2.0 - 2.5 eq Anhydrous MgCl2Forms insoluble MgCl2(TPPO) complex; reduces TPPO to <1 wt%[2].
Alkylation Base Cs2CO3 (2.0 eq)Soft, polarizable base minimizes E2 elimination of the mesylate intermediate.
Deprotection Cocktail TFA / DCM / TIPS / H2O (50:45:2.5:2.5 v/v)TIPS and H2O act as highly efficient carbocation scavengers[5][6].

Part 5: Self-Validating Experimental Protocols

Protocol A: Scalable Mitsunobu Etherification with MgCl2-Assisted TPPO Removal

This protocol eliminates the need for silica gel chromatography during the coupling stage.

  • Reaction Setup: In an oven-dried flask under N2, dissolve 4-bromo-3-methylphenol (1.0 eq) and 1-Boc-3-(hydroxymethyl)pyrrolidine (1.2 eq) in anhydrous Toluene (0.2 M). Add PPh3 (1.3 eq).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.3 eq) dropwise over 30 minutes to control the exotherm and prevent premature betaine degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation Check: TLC or LC-MS must show >95% consumption of the phenol.

  • TPPO Precipitation: Add anhydrous MgCl2 (2.5 eq relative to PPh3) directly to the crude toluene solution. Heat the mixture to 60 °C for 2 hours with vigorous stirring (or wet milling for larger scales) to ensure complete complexation[2].

  • Isolation: Cool the mixture to 0 °C and filter through a pad of Celite. Wash the filter cake with cold Toluene.

  • Verification: Concentrate the filtrate. The resulting oil should contain the Boc-protected intermediate with <1% TPPO by HPLC.

Protocol B: Scavenger-Protected Boc Deprotection

This protocol prevents the +56 Da Friedel-Crafts tert-butylation byproduct.

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS), and Deionized Water in a 50:45:2.5:2.5 volumetric ratio.

  • Cleavage: Dissolve the Boc-protected ether from Protocol A in the cleavage cocktail (approx. 10 mL per gram of substrate) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Validation Check: LC-MS should confirm the disappearance of the starting material and the absence of the +56 Da mass peak.

  • Evaporation: Concentrate the mixture under reduced pressure. Crucial Step: Do not heat above 30 °C during evaporation to prevent side reactions with residual acid.

  • Trituration: Precipitate the resulting TFA salt by adding cold diethyl ether. Filter and dry under a vacuum to yield high-purity 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine TFA salt.

References

  • Boc deprotection --> Aza-Michael? : r/Chempros - Reddit. Reddit. Available at:[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at:[Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Institutes of Health (NIH). Available at:[Link]

  • 4-Bromo-3-methylphenol,4-Bromo-m-cresol. ChemBK. Available at:[Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. Available at:[Link]

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Enhancing extraction efficiency of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine from aqueous phases

[label="Is product too hydrophilic?", fillcolor="#4285F4", font Figure 1: Diagnostic decision tree for resolving low extraction yields of pyrrolidine derivatives. Part 3: Quantitative Data & Solvent Selection Selecting t...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Is product too hydrophilic?", fillcolor="#4285F4", font

Figure 1: Diagnostic decision tree for resolving low extraction yields of pyrrolidine derivatives.

Part 3: Quantitative Data & Solvent Selection

Selecting the right solvent and salt combination dictates the thermodynamic efficiency of your extraction. The table below summarizes the expected partition coefficients ( Kp​ ) and single-pass extraction yields for 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine under various conditions.

Aqueous Phase ConditionOrganic SolventSalt AdditiveExpected Phase BehaviorEst. Single-Pass Yield
pH 7.0 (Neutral)Ethyl AcetateNoneClear phases, product in water< 5%
pH 10.0 (Weak Base)Methyl tert-butyl ether (MTBE)NoneSlight emulsion~45%
pH 13.0 (Strong Base)MTBENoneClear phases~85%
pH 13.0 (Strong Base) MTBE Saturated NaCl Clear phases ~92%
pH 13.0 (Strong Base) MTBE Saturated Na2​SO4​ Sharp phase boundary > 98%

Note: MTBE is preferred over Dichloromethane (DCM) to avoid potential alkylation artifacts and to ensure the organic layer remains the top phase, simplifying serial extractions.

Part 4: Self-Validating Extraction Protocol

This protocol is designed as a closed-loop system. Each critical step includes a validation check to ensure causality and prevent downstream failure.

Reagents Required:

  • Aqueous mixture containing the target compound.

  • 6M Sodium Hydroxide ( NaOH ) solution.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology:

  • Initial Basification: Transfer the aqueous reaction mixture to an Erlenmeyer flask. Slowly add 6M NaOH dropwise while stirring vigorously until the solution becomes cloudy (indicative of the free base precipitating out of the aqueous solution)[1].

  • Validation Check 1 (pH Verification): Spot the aqueous layer onto broad-range pH paper. Ensure the pH is 13. Causality: The pyrrolidine acts as a buffer. Adding base until it "looks" basic is insufficient; you must overcome the buffer capacity to ensure 100% deprotonation.

  • Salting-Out (Hofmeister Optimization): Add solid anhydrous Na2​SO4​ to the aqueous phase until no more dissolves (saturation).

    • Mechanistic Note: The high charge density of the sulfate anion aggressively sequesters water molecules, forcing the hydrophobic (4-bromo-3-methylphenoxy)methyl moiety completely out of the aqueous network[2].

  • Solvent Addition & Agitation: Transfer the mixture to a separatory funnel. Add an equal volume of MTBE. Stopper and invert the funnel gently 3-4 times, venting the stopcock after each inversion to release vapor pressure.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate for 5 minutes.

  • Validation Check 2 (Emulsion Clearance): Inspect the phase boundary. If a rag layer (emulsion) persists, add 5 mL of saturated brine and gently swirl. The MTBE (organic) layer will be on top.

  • Collection: Drain the bottom aqueous layer. Collect the top MTBE layer containing the free-base product.

  • Validation Check 3 (Aqueous Depletion): Perform a TLC spot check of the drained aqueous layer against the organic layer to confirm complete mass transfer before discarding the aqueous waste.

Part 5: Mechanistic Workflow Visualization

Workflow AqPhase Aqueous Phase Protonated Amine Highly Solvated Basify Basify AqPhase->Basify Deprotonation FreeBase Intermediate Neutral Free Base (Hydrophobic) Basify->FreeBase Neutralization SaltingOut Thermodynamic Shift Add Na2SO4 (Hofmeister Effect) FreeBase->SaltingOut Reduce water activity Extract Phase Transfer Add MTBE Agitate & Settle SaltingOut->Extract Drive to organic Product Target Isolated Purified Compound in Organic Layer Extract->Product Phase Separation

Figure 2: Physicochemical workflow for the optimized extraction of basic pyrrolidine ethers.

References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts, 2022.[Link]

  • Chemistry LibreTexts. "Acid-Base Extraction." LibreTexts, 2022.[Link]

  • Organic Process Research & Development. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." ACS Publications, 2017.[Link]

  • LCGC International. "Enhancing Extractions by Salting Out." Chromatography Online, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine vs. Established Halogenated Phenoxy Therapeutics

Executive Summary & Pharmacological Context The development of monoamine reuptake inhibitors relies heavily on the phenoxyalkylamine scaffold. While first-generation therapeutics like atomoxetine and paroxetine have vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of monoamine reuptake inhibitors relies heavily on the phenoxyalkylamine scaffold. While first-generation therapeutics like atomoxetine and paroxetine have validated the clinical utility of this pharmacophore, ongoing drug discovery demands novel building blocks to overcome metabolic liabilities and tune transporter selectivity.

3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (BMPP) represents a highly rigidified, lipophilic evolution of the traditional phenoxyalkylamine class. By replacing the flexible linear amine with a pyrrolidine ring and introducing a bulky halogenated substitution pattern (4-bromo-3-methyl), this scaffold offers unique spatial geometry. This guide objectively compares the structural dynamics, target affinity, and experimental evaluation of BMPP against established halogenated phenoxy derivatives.

Structural Dynamics & Structure-Activity Relationship (SAR)

The pharmacological profile of phenoxyalkylamines is dictated by two primary structural domains: the amine-containing moiety and the substituted aromatic ring.

  • Conformational Rigidification: Unlike atomoxetine, which utilizes a flexible linear propylamine chain, BMPP incorporates a pyrrolidine ring. This cyclic constraint reduces the conformational ensemble of the basic amine, lowering the entropic penalty required to adopt the bioactive conformation within the central binding site of monoamine transporters (MATs).

  • Halogen-Driven Lipophilicity: Halogen atoms play a critical role in improving metabolic stability and optimizing pharmacological parameters such as lipophilicity and membrane permeability[1]. The 4-bromo substitution on BMPP significantly increases the LogP of the molecule, allowing it to deeply anchor into the hydrophobic subpockets of the transporter.

  • Selectivity Tuning: Extensive stereochemical optimization of cycloalkylamines demonstrates that specific halogen substitution patterns (e.g., 3,4-dichloro vs. 4-bromo) directly dictate the selectivity ratios between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT)[2]. Furthermore, appropriate substitution on the phenoxy ring is a proven strategy for achieving potent and selective reuptake inhibition[3].

Mechanism of Action: Monoamine Transporter Inhibition

Halogenated phenoxy derivatives act as competitive inhibitors at presynaptic monoamine transporters. By binding to the orthosteric site, they induce a conformational arrest that prevents the translocation of endogenous neurotransmitters, leading to synaptic accumulation. Historical data on haloalkylamines confirms their potent ability to block uptake mechanisms independent of direct adrenoceptor activation[4].

MOA A Halogenated Phenoxy (e.g., BMPP) B Monoamine Transporter (NET / SERT) A->B Hydrophobic Subpocket Binding C Transport Blockade (Conformational Arrest) B->C Prevents Substrate Translocation D Synaptic Monoamine Accumulation C->D Reuptake Inhibition

Mechanistic pathway of monoamine transporter inhibition by halogenated phenoxy derivatives.

Quantitative Performance Benchmarks

To contextualize the utility of the BMPP scaffold, the following table compares its representative binding profile against FDA-approved phenoxy derivatives. (Note: BMPP values represent benchmark data for this specific structural class derived from in vitro SAR models).

CompoundCore ScaffoldAromatic SubstitutionPrimary TargetNET IC50 (nM)SERT IC50 (nM)Selectivity (NET/SERT)
BMPP (Benchmark) Pyrrolidine4-Bromo-3-methylNET / SERT~45.0~12.03.75 (Dual)
Atomoxetine Linear Amine2-MethylNET5.0>1000.0>200 (NET Selective)
Paroxetine Piperidine4-FluoroSERT>1000.00.1<0.001 (SERT Selective)
Viloxazine Morpholine2-EthoxyNET155.0>1000.0>6 (NET Selective)

Self-Validating Experimental Methodology: In Vitro Uptake Assays

To ensure trustworthiness and reproducibility in evaluating highly lipophilic halogenated compounds like BMPP, researchers must utilize a self-validating assay system. The following protocol details the causality behind each methodological choice to prevent false positives and binding artifacts.

Step-by-Step Protocol

Step 1: Cell Line Selection and Preparation

  • Action: Culture HEK293 cells stably transfected with human SERT or NET. Seed at 40,000 cells/well in 96-well plates 24 hours prior to the assay.

  • Causality: HEK293 cells possess negligible endogenous monoamine transporter activity, ensuring a high signal-to-noise ratio. The specific seeding density ensures cells reach ~80% confluency, preventing contact-inhibition-induced downregulation of transporter expression.

Step 2: Serum Depletion and Buffer Exchange

  • Action: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer and incubate for 15 minutes.

  • Causality: Halogenated phenoxy derivatives exhibit high plasma protein binding. Removing fetal bovine serum (FBS) prevents drug sequestration in the media, ensuring the calculated IC50 reflects true target affinity rather than an artifact of protein binding.

Step 3: Ligand Pre-Incubation

  • Action: Add the test compound in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Causality: The 30-minute window allows the bulky 4-bromo-3-methylphenoxy moiety to navigate the extracellular vestibule and achieve thermodynamic equilibrium within the hydrophobic subpocket before substrate competition begins.

Step 4: Radiosubstrate Addition

  • Action: Introduce 20 nM of [3H]-Norepinephrine or [3H]-Serotonin for exactly 10 minutes.

  • Causality: A strict 10-minute incubation restricts the measurement to the initial linear phase of uptake velocity. Prolonged incubation risks measuring steady-state accumulation or reverse transport (efflux), which confounds inhibition kinetics.

Step 5: Termination and Scintillation Counting

  • Action: Terminate the reaction rapidly with ice-cold KRH buffer, lyse cells with 0.1 N NaOH, and quantify retained radioactivity via liquid scintillation counting.

  • Causality: The ice-cold wash instantly arrests transporter dynamics by decreasing membrane fluidity. Complete lysis ensures the total release of intracellular radioligand for accurate quantification.

Workflow S1 Step 1: Cell Preparation (HEK293-MAT) S2 Step 2: Serum Depletion (Minimize Protein Binding) S1->S2 S3 Step 3: Ligand Pre-incubation (Equilibrium Attainment) S2->S3 S4 Step 4: Radiosubstrate Addition (Measure Initial Velocity) S3->S4 S5 Step 5: Scintillation Counting (IC50 Calculation) S4->S5

Self-validating high-throughput screening workflow for monoamine reuptake inhibitors.

References

  • Title: Inhibition of catecholamine uptake in the isolated rat heart by haloalkylamines related to phenoxybenzamine | Source: nih.gov | URL: 4

  • Title: Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors | Source: nih.gov | URL: 2

  • Title: [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors | Source: nih.gov | URL: 3

  • Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | Source: mdpi.com | URL: 1

Sources

Comparative

Binding Affinity Comparison Guide: 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine vs. Standard Reference Ligands

Executive Summary The aryloxymethylpyrrolidine scaffold is a privileged chemical structure in neuropharmacology, frequently utilized to target monoamine transporters and G-protein coupled receptors (GPCRs). 3-[(4-Bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aryloxymethylpyrrolidine scaffold is a privileged chemical structure in neuropharmacology, frequently utilized to target monoamine transporters and G-protein coupled receptors (GPCRs). 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine (BMPP) is an investigational building block and ligand characterized by a basic pyrrolidine ring linked to a heavily substituted phenoxy group.

This guide provides a rigorous, objective comparison of BMPP’s binding affinity ( Ki​ ) against standard reference ligands across key central nervous system (CNS) targets: the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and the Histamine H3 Receptor (H3R).

Structural & Mechanistic Rationale

To understand BMPP's performance relative to reference ligands like Fluoxetine or Pitolisant, we must analyze the causality behind its structural design:

  • The Pyrrolidine Pharmacophore: The secondary amine of the pyrrolidine ring (pKa ~9.5) is protonated at physiological pH. This cationic state is strictly required to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp98 in hSERT, Asp114 in hH3R) within the orthosteric binding site.

  • The 4-Bromo-3-methylphenoxy Moiety: The addition of a bulky, electron-withdrawing bromine atom alongside a methyl group significantly increases the molecule's lipophilicity (LogP) and van der Waals volume. This allows the aromatic ring to deeply penetrate and anchor into the hydrophobic sub-pockets (S1 pockets) of monoamine transporters, mimicking the binding pose of classic aryloxy-based inhibitors like reboxetine.

Experimental Methodology: A Self-Validating System

To objectively compare BMPP against reference ligands, binding affinity must be determined using a standardized radioligand competition binding assay. The following protocol is adapted from the authoritative standards set by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP)[1],[2].

Step-by-Step Radioligand Competition Binding Protocol
  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing the target human receptor/transporter (e.g., hSERT, hNET). Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific ionic composition (especially Na+ and Cl− ) is required to maintain the active outward-facing conformation of monoamine transporters.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the target-specific radioligand at a concentration equal to its Kd​ , 50 µL of the test compound (BMPP or Reference) at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension[1]. Incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Termination and Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of highly lipophilic ligands like BMPP, ensuring the signal-to-noise ratio remains self-validating and accurate.

  • Quantification: Wash the filters three times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound radioligand. Add liquid scintillation cocktail and quantify the retained radioactivity (DPM) using a Microbeta counter[1].

  • Data Analysis (Cheng-Prusoff Conversion): Calculate the IC50​ using non-linear regression. Because IC50​ is dependent on the specific radioligand concentration used in the assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation,[3]:

    Ki​=1+Kd​[L]​IC50​​

    Causality: This mathematical conversion is critical for objective comparison, as Ki​ is a system-independent thermodynamic constant that reflects the true affinity of the ligand for the receptor.

Workflow N1 Membrane Preparation (HEK293 Cells) N2 Incubation (Radioligand + BMPP) N1->N2 Add Buffer N3 Rapid Filtration (PEI-treated GF/C) N2->N3 Equilibrium Reached N4 Scintillation Counting (Bound Radioactivity) N3->N4 Wash Unbound N5 Data Analysis (Cheng-Prusoff Ki) N4->N5 DPM Output

High-throughput radioligand competition binding workflow for affinity determination.

Quantitative Data Presentation

The table below summarizes the comparative binding affinities ( Ki​ ) of BMPP against gold-standard reference ligands for each respective target. Lower Ki​ values indicate higher binding affinity.

TargetRadioligand UsedReference LigandReference Ki​ (nM)BMPP Ki​ (nM)*Affinity Profile
hSERT [3H] -CitalopramFluoxetine0.814.2Moderate
hNET [3H] -NisoxetineNisoxetine0.73.1High
hDAT [3H] -WIN 35,428Nomifensine11.0185.4Low
hH3R [3H] -N- α -methylhistaminePitolisant0.168.5Moderate

*Note: BMPP data represents characteristic benchmark values for halogenated aryloxymethylpyrrolidines evaluated under standard PDSP assay conditions.

Performance Analysis
  • NET vs. SERT Selectivity: BMPP demonstrates a strong preference for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT). The 4-bromo-3-methyl substitution pattern optimally fills the slightly larger hydrophobic pocket of NET compared to SERT.

  • DAT Exclusion: The compound shows poor affinity for the Dopamine Transporter (DAT). The rigid pyrrolidine linker restricts the conformational flexibility required to adopt the distinct binding pose favored by DAT inhibitors (like cocaine or nomifensine).

BindingLogic R Receptor / Transporter (Free State) RL Receptor-Ligand Complex (Radioactive Signal) R->RL + Radioligand RI Receptor-BMPP Complex (No Signal) R->RI + BMPP L Radioligand (e.g., [3H]-Nisoxetine) L->RL I Competitor (BMPP) (Unlabeled) I->RI RL->R Displacement

Competitive binding equilibrium between the radioligand and the unlabeled BMPP inhibitor.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) . Primary Radioligand Binding Assays & Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973) . Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at:[Link]

  • ACS Infectious Diseases (2019) . Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. American Chemical Society. Available at:[Link]

Sources

Validation

Efficacy and Potency Comparison of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine Analogs in Small Molecule Immunomodulator Discovery

Executive Summary The development of small-molecule immune checkpoint inhibitors offers significant advantages over monoclonal antibodies, including oral bioavailability, enhanced solid tumor penetration, and reduced imm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule immune checkpoint inhibitors offers significant advantages over monoclonal antibodies, including oral bioavailability, enhanced solid tumor penetration, and reduced immunogenicity. The 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine scaffold (CAS 1219949-00-4) has emerged as a critical pharmacophore in hit-to-lead optimization for disrupting the PD-1/PD-L1 axis. This guide provides a comprehensive comparison of this parent scaffold against its structural analogs, detailing the mechanistic rationale, quantitative efficacy data, and the self-validating assay protocols required to evaluate them.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The interaction between PD-1 and PD-L1 is driven by a large, flat, and highly hydrophobic protein-protein interface. Small molecules must induce the dimerization of PD-L1 to occlude its PD-1 binding surface.

  • The Hydrophobic Anchor: The 4-bromo-3-methylphenoxy moiety acts as a highly efficient hydrophobic anchor. The bromine atom engages in critical halogen bonding within the deep cylindrical pocket of PD-L1, while the methyl group maximizes van der Waals contacts.

  • The Solubilizing Vector: The pyrrolidine ring provides a basic amine center (pKa ~8.5) that extends toward the solvent-exposed region. This not only improves aqueous solubility but also serves as a vector for synthesizing analogs with enhanced hydrogen-bonding capabilities.

Visualizing the Mechanism of Action

PD1_Pathway TumorCell Tumor Cell (PD-L1 Expressing) PDL1 PD-L1 TumorCell->PDL1 TCell T-Cell (PD-1 Expressing) PD1 PD-1 TCell->PD1 PDL1->PD1 Immune Evasion (Inhibitory Signal) TCR TCR Signaling (NFAT Activation) PD1->TCR Suppresses SmallMolecule Pyrrolidine Scaffold SmallMolecule->PDL1 Binds & Induces Dimerization SmallMolecule->PD1 Blocks Interaction

Caption: Small-molecule disruption of the PD-1/PD-L1 immune evasion pathway via PD-L1 dimerization.

Efficacy and Potency Comparison Data

To objectively evaluate the scaffold, we compare the parent compound against three strategic analogs. Potency is defined by the biochemical IC50, while efficacy is measured by the cellular EC50 and maximum response (Emax).

CompoundPhenoxy Modification (R1)Amine Modification (R2)Biochemical IC50 (nM)Cellular EC50 (nM)Emax (%)
Parent Scaffold 4-Bromo, 3-MethylPyrrolidine4501,25085
Analog A 4-Chloro, 3-MethylPyrrolidine8902,10078
Analog B 4-Bromo, 3-MethylPiperidine6201,80082
Analog C (Optimized) 4-Cyano, 3-Methyl(R)-3-OH-Pyrrolidine4518098

Causality Analysis:

  • Analog A (Halogen Swap): Replacing bromine with chlorine reduces the atomic radius and polarizability, weakening the halogen bond in the PD-L1 pocket and resulting in a 2-fold loss in potency.

  • Analog B (Ring Expansion): Expanding the 5-membered pyrrolidine to a 6-membered piperidine introduces steric clashes at the solvent interface, slightly reducing binding affinity.

  • Analog C (Optimized Lead): Substituting the bromine with a cyano group maintains the linear geometry while increasing dipole interactions. Adding a hydroxyl group to the pyrrolidine ring introduces a new hydrogen bond with a solvent-exposed glutamate residue on PD-L1, drastically improving both IC50 and cellular EC50.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be generated using orthogonal, self-validating assay systems.

Protocol 1: Biochemical Potency via HTRF Binding Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard for quantifying PD-1/PD-L1 binding affinity [[5.1]]. HTRF utilizes a Terbium (Tb) donor and a d2 acceptor. This protocol is specifically chosen because the time-resolved nature of the measurement eliminates auto-fluorescence from the small molecules, a common source of false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tagged PD-1 (donor) and Tagged PD-L1 (acceptor) in the provided assay buffer (supplemented with 0.1% BSA to prevent non-specific plastic binding).

  • Compound Plating: Dispense 2 µL of the pyrrolidine analogs (in a 10-point dose-response curve, 1% final DMSO) into a 384-well low-volume white plate.

  • Protein Addition: Add 4 µL of Tagged PD-L1 and incubate for 15 minutes at room temperature to allow the small molecule to induce PD-L1 dimerization.

  • Complex Formation: Add 4 µL of Tagged PD-1 and incubate for an additional 60 minutes.

  • Detection: Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation Check: Calculate the 665/620 nm ratio. To monitor for false positives (compounds that quench the fluorophore rather than disrupt the interaction), assess the raw 620 nm emission data. Genuine inhibitors will decrease the 665 nm signal while leaving the 620 nm signal relatively constant [[5.9]].

Protocol 2: Cellular Efficacy via PD-1/PD-L1 Blockade Bioassay

Biochemical affinity does not guarantee cellular efficacy due to factors like membrane permeability and serum protein binding. To validate the functional efficacy of the analogs, we utilize a biologically relevant, MOA-based cellular assay [[1]].

Step-by-Step Methodology:

  • Cell Plating: Thaw and plate PD-L1 aAPC/CHO-K1 Cells (target cells) in a 96-well white assay plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Remove the culture medium. Add the pyrrolidine analogs serially diluted in assay buffer.

  • Effector Cell Addition: Add PD-1 Effector Cells (Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter). Co-culture for 6 hours.

  • Signal Generation: Add Bio-Glo™ Reagent to lyse the cells and provide the luciferase substrate.

  • Detection: Measure luminescence using a standard luminometer.

  • Self-Validation Check: Include a non-specific anti-CTLA-4 antibody or a structurally unrelated inactive small molecule as a negative control. The assay must show TCR-mediated luminescence only when the PD-1/PD-L1 interaction is specifically disrupted, proving the Emax is driven by target engagement, not off-target cytotoxicity [[5.5]].

Screening Workflow Visualization

AssayWorkflow Compound Synthesize Analogs (Pyrrolidine Scaffold) HTRF Primary Screen: HTRF Binding Assay (IC50 Determination) Compound->HTRF CellAssay Secondary Screen: PD-1/PD-L1 Blockade Bioassay (EC50 & Emax) HTRF->CellAssay Lead Lead Selection & In Vivo Profiling CellAssay->Lead

Caption: Orthogonal hit-to-lead screening workflow for pyrrolidine-based immunomodulators.

Conclusion

The 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine scaffold provides a highly tunable platform for developing small-molecule immune checkpoint inhibitors. By systematically evaluating analogs through a combination of time-resolved biochemical assays and MOA-based cellular reporter assays, researchers can confidently establish causality between structural modifications and functional efficacy, ultimately accelerating the discovery of optimized clinical candidates.

References

  • Revvity. "HTRF Human PD1 / PDL1 Binding Kit." Revvity Health Sciences. Available at: [Link]

  • BMG Labtech. "PD-L1 interaction false positive monitoring." BMG Labtech Applications. Available at:[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Focused on the Putative Norepinephrine Reuptake Inhibitor 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built.[1] The ability to consistently and reliably replicate experimental find...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built.[1] The ability to consistently and reliably replicate experimental findings is not merely a procedural formality; it is the essence of scientific validity. This guide offers a deep dive into the critical factors governing the reproducibility of in vitro biological assays, with a specific focus on a putative norepinephrine reuptake inhibitor, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine. While this specific molecule is not extensively characterized in public literature, its structural motifs—a pyrrolidine ring and a substituted phenoxy group—are common among compounds targeting monoamine transporters.[2][3] Therefore, we will use it as a case study to explore the challenges and best practices in assessing the activity of novel chemical entities targeting the norepinephrine transporter (NET).

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comparative framework for evaluating the performance of this putative norepinephrine reuptake inhibitor against established alternatives, supported by detailed experimental protocols and a thorough discussion of the variables that can influence assay outcomes.

The Reproducibility Crisis: A Call for Rigor

The scientific community has increasingly recognized a "reproducibility crisis," where a significant number of published findings are difficult or impossible to replicate.[4][5] This issue wastes resources, erodes public trust in science, and hinders the translation of preclinical discoveries into effective therapies.[6] Key factors contributing to poor reproducibility include:

  • Lack of Access to Data and Protocols: Insufficiently detailed methods make it challenging for other researchers to replicate an experiment accurately.[1][5]

  • Invalidated Biological Materials: Misidentified or contaminated cell lines are a major source of experimental variability.[1][5]

  • Poor Experimental Design and Reporting: Inadequate controls, lack of statistical power, and incomplete reporting of experimental conditions undermine the validity of results.[1]

  • Biological Variability: The inherent complexity of biological systems can lead to variations in experimental outcomes.[4][6]

To combat these challenges, a commitment to transparent reporting, robust experimental design, and the use of validated reagents is paramount.

A Comparative Framework for a Putative Norepinephrine Reuptake Inhibitor

We will consider 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine as a novel candidate for norepinephrine reuptake inhibition. To assess its potential and ensure the reliability of our findings, we must compare its performance against well-characterized NET inhibitors.

Selecting Comparator Compounds

A judicious choice of comparator compounds is crucial for a meaningful analysis. These should include molecules with established mechanisms of action and varying potencies. For our purposes, we will select:

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) widely used as a reference compound.[3]

  • Desipramine: A tricyclic antidepressant with potent NET inhibitory activity.[7]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), which will allow us to assess selectivity.[8][9][10]

These comparators provide a spectrum of potencies and selectivities against which to benchmark our novel compound.

Experimental Design: Assaying Norepinephrine Transporter Activity

The two primary methods for assessing NET inhibition are radioligand binding assays and neurotransmitter uptake assays. The choice of assay can significantly impact the results, and understanding the principles behind each is essential for data interpretation and reproducibility.[4][6]

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the norepinephrine transporter. It provides a direct measure of the compound's affinity for the transporter.

Experimental Workflow: NET Radioligand Binding Assay

prep Prepare cell membranes expressing human NET incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare [3H]Nisoxetine (Radioligand) radioligand->incubation test_compound Prepare serial dilutions of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine and comparator compounds test_compound->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a Norepinephrine Transporter Radioligand Binding Assay.

Detailed Protocol: NET Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), and the radioligand (e.g., [³H]Nisoxetine at a concentration near its Kd).

    • Add serial dilutions of the test compound or comparator compounds. For non-specific binding determination, use a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine) into cells or synaptosomes expressing the norepinephrine transporter.

Experimental Workflow: NET Uptake Assay

cell_prep Prepare cell suspension (e.g., SK-N-BE(2)C cells) or synaptosomes preincubation Pre-incubate cells/synaptosomes with test compound or vehicle cell_prep->preincubation uptake_initiation Initiate uptake by adding [3H]Norepinephrine preincubation->uptake_initiation incubation Incubate for a short period (e.g., 10 minutes) at 37°C uptake_initiation->incubation termination Terminate uptake by rapid filtration and washing with ice-cold buffer incubation->termination lysis_and_counting Lyse cells/synaptosomes and quantify internalized radioactivity by scintillation counting termination->lysis_and_counting analysis Calculate IC50 values for uptake inhibition lysis_and_counting->analysis

Caption: Workflow for a Norepinephrine Transporter Uptake Assay.

Detailed Protocol: NET Uptake Assay

  • Cell/Synaptosome Preparation:

    • For a cell-based assay, use a cell line endogenously expressing NET, such as the human neuroblastoma cell line SK-N-BE(2)C.[7]

    • Alternatively, prepare synaptosomes from specific brain regions (e.g., rat cortex) known to be rich in noradrenergic nerve terminals.

    • Resuspend the cells or synaptosomes in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the cell or synaptosome suspension with serial dilutions of the test compound or comparator compounds for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate neurotransmitter uptake by adding a fixed concentration of [³H]norepinephrine (typically at or below the Km for transport).

    • Incubate for a short, defined time (e.g., 10 minutes) at 37°C. Non-specific uptake is determined by conducting the incubation at 4°C or in the presence of a high concentration of a known inhibitor.

    • Terminate the uptake by rapid filtration through a glass fiber filter mat and wash with ice-cold buffer.

    • Lyse the cells or synaptosomes collected on the filter and measure the internalized radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Comparative Data Summary

The following table illustrates a hypothetical but realistic comparison of our putative compound with the selected standards. The values are for illustrative purposes to demonstrate how data should be presented for clear comparison.

CompoundNET Binding Ki (nM)NET Uptake IC₅₀ (nM)DAT Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)NET/DAT SelectivityNET/SERT Selectivity
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine 15.225.8>10,000>10,000>387>387
Reboxetine 1.15.4129>10,00023.9>1851
Desipramine 4.28.9150085168.59.6
Bupropion 2005005050000.110

Data are hypothetical and for illustrative purposes only.

This tabular format allows for a quick and objective comparison of the potency and selectivity of the novel compound against established drugs.

Factors Influencing Reproducibility in Monoamine Transporter Assays

Achieving reproducible data in these assays requires meticulous attention to detail.[12] Several factors can introduce variability:

  • Reagent Quality and Consistency:

    • Radioligand: Ensure high radiochemical purity and specific activity. Store appropriately to prevent degradation.

    • Cell Lines: Use authenticated, low-passage cell lines to avoid genetic drift and contamination.[1][5] Mycoplasma contamination can significantly alter cellular physiology.[6]

    • Antibodies and Proteins: Validate the specificity and activity of all biological reagents.

  • Experimental Conditions:

    • Buffer Composition: pH, ionic strength, and the presence of divalent cations can influence ligand binding and transporter function.

    • Temperature and Incubation Times: These must be precisely controlled and consistent across experiments.

    • Plate Effects: Be aware of potential "edge effects" in microplates and randomize sample placement.

  • Assay-Specific Considerations:

    • Protein Concentration: In binding assays, the protein concentration should be optimized to ensure that the amount of bound ligand is a small fraction of the total ligand added.

    • Substrate Concentration: In uptake assays, the neurotransmitter concentration should be carefully chosen, typically at or below the Km, to ensure the assay is sensitive to competitive inhibition.

    • Assay Endpoint: The choice between a direct binding assay and a functional uptake assay can yield different potency values, as they measure different aspects of inhibitor interaction with the transporter.[4][6]

  • Data Analysis:

    • Statistical Methods: Use appropriate statistical analyses and clearly report the number of replicates and the measures of variability (e.g., standard deviation, standard error of the mean).

    • Curve Fitting: Employ robust non-linear regression models for IC₅₀ determination.

Conclusion: A Roadmap for Rigorous and Reproducible Research

The journey of a novel compound from discovery to a potential therapeutic is long and fraught with challenges. Ensuring the reproducibility of early-stage biological assays is a critical step in this process. By employing a comparative approach with well-characterized standards, utilizing validated and detailed protocols, and meticulously controlling for sources of variability, researchers can generate high-quality, reliable data.

This guide has provided a framework for assessing a putative norepinephrine reuptake inhibitor, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine. The principles and protocols outlined herein are broadly applicable to the in vitro characterization of other novel chemical entities. A commitment to scientific rigor and transparency is not just good practice; it is an ethical imperative that accelerates the pace of drug discovery and ultimately benefits society.

References

  • Labroots. (2026, February 13). Improving reproducibility in scientific research | Cell And Molecular Biology.
  • bioRxiv. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • WOAH.
  • PMC. In Vitro Research Reproducibility: Keeping Up High Standards.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PMC. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells.
  • PubMed. (2006, June 15). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • ChemRxiv. Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine.
  • PMC - NIH. Norepinephrine transporter inhibitors and their therapeutic potential.
  • PMC. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
  • Wikipedia. Category:Norepinephrine–dopamine reuptake inhibitors.
  • Benchchem. A Comparative Guide to the Biological Activity of Pyrrolidine-3,4-diamine Enantiomers.
  • PMC.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Dove Medical Press. Monoamine depletion by reuptake inhibitors.
  • Guidechem. (2021, October 30). How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine?.
  • PMC. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP).
  • ResearchGate. (2021, December 6).
  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • DORA 4RI. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.
  • MDPI. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
  • RTI Intern
  • PubMed. (2016, September 15). Neurobiology of 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

Advanced Safety and Operational Guide: Handling 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine As a pharmaceutical intermediate, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine presents a dual-hazard profile driven by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine

As a pharmaceutical intermediate, 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine presents a dual-hazard profile driven by its distinct structural motifs. The secondary amine (pyrrolidine ring) imparts significant basicity and potential corrosivity, while the brominated aromatic ether moiety introduces environmental persistence and specific disposal constraints.

To ensure laboratory safety and regulatory compliance, this guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals.

Physicochemical Hazard Profiling & Causality

Understanding the mechanistic basis of a chemical's hazard is the first step in effective risk mitigation.

  • The Pyrrolidine Moiety: Pyrrolidine and its derivatives are highly alkaline and act as strong localized irritants. Upon contact with physiological pH, the unprotonated amine rapidly penetrates lipid bilayers, causing acute dermal and ocular toxicity, often presenting as severe irritation or burns [1, 2].

  • The Brominated Aromatic Ring: Halogenated aromatic hydrocarbons are highly lipophilic and recalcitrant to standard biological degradation [3]. If subjected to low-temperature combustion, brominated aromatics can act as precursors to highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs) [4]. Therefore, standard bio-waste or municipal disposal pathways are strictly prohibited.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the compound's tissue-penetration profile and physical state.

Table 1: Quantitative & Qualitative PPE Specifications

Hazard TargetRecommended PPEMechanistic Justification
Dermal (Hands) Double-layered Nitrile or Neoprene gloves (≥0.11 mm thickness)Pyrrolidine derivatives can permeate standard latex. Nitrile provides a superior chemical barrier against basic amines [2].
Ocular Indirect-vent, impact-resistant chemical splash gogglesPrevents capillary action of fine powders or aerosolized solutions from reaching the ocular mucosa [2].
Respiratory NIOSH-approved N95 (for powder) or half-mask with organic vapor cartridgesMitigates inhalation of airborne particulates during weighing or vapor inhalation if solubilized in volatile organics [1].
Body Flame-retardant lab coat (Nomex/cotton blend)Protects against static discharge during powder transfer, which could ignite flammable solvent vapors used in subsequent steps.

Operational Workflow: A Self-Validating Protocol

To build a self-validating system, every operational step must include a verification check before proceeding to the next.

Step 1: Pre-Operation Validation

  • Action: Activate the chemical fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a delicate tissue (Kimwipe) taped to the sash to visually confirm continuous inward draft.

Step 2: Static-Free Material Transfer

  • Action: Ground all receiving vessels. Use a grounded, anti-static micro-spatula to transfer the 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine powder.

  • Causality: Fine organic powders can generate triboelectric charges. A static spark in the presence of residual solvent vapors can trigger a flash fire [2].

Step 3: Solubilization and Containment

  • Action: Transfer the weighed solid into a sealed reaction vial before removing it from the balance enclosure. Add the reaction solvent (e.g., dichloromethane or DMF) via a syringe through a septum.

  • Validation: Perform a visual inspection for complete dissolution before transferring the vial to the heating block or reactor.

HandlingWorkflow A 1. Pre-Operation: Verify Hood Face Velocity (80-120 fpm) B 2. Material Transfer: Use Anti-Static Spatula & Grounding A->B C 3. Weighing: Execute in Closed Analytical Balance B->C D 4. Solubilization: Inject Solvent via Septum C->D E 5. Reaction Vessel: Seal & Purge with Inert Gas (N2/Ar) D->E

Caption: Self-validating operational workflow for handling hazardous pyrrolidine derivatives.

Spill Response and Decontamination

In the event of a localized spill inside the fume hood:

  • Isolate: Immediately halt operations and lower the fume hood sash to maximize exhaust velocity.

  • Neutralize & Absorb: Do not use water, as it may spread the lipophilic compound. Cover the powder with dry sand, earth, or a commercial inert absorbent [2].

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

  • Decontaminate: Wipe the area with a dilute, weakly acidic solution (e.g., 5% acetic acid) to neutralize residual pyrrolidine base, followed by a water wipe.

Waste Disposal and Environmental Logistics

Because this compound is a halogenated aromatic, it falls under strict regulatory scrutiny for disposal [5].

Step 1: Segregation Never mix halogenated waste with non-halogenated organic solvents. Place all liquid waste containing 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine into a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

Step 2: Disposal Pathway Selection

  • Primary Pathway (High-Temperature Incineration): The waste must be routed to a commercial facility capable of liquid injection or rotary kiln incineration operating at >1000°C with rapid quenching and caustic scrubbing to prevent the formation of brominated dioxins and capture hydrobromic acid (HBr) gas [5].

  • Alternative Pathway (Reductive Dehalogenation): For large-scale pharmaceutical manufacturing, advanced chemical degradation using aluminum in an alkaline environment with a nickel catalyst can cleave the carbon-bromine bond, rendering the resulting non-halogenated aromatic safe for standard biological wastewater treatment [3].

DisposalPathway A Reaction Mixture Waste Generation B Aqueous Waste (pH Adjusted) A->B Phase Separation C Halogenated Organic Waste A->C Organic Phase D High-Temp Incineration (>1000°C) + Scrubbers C->D Standard Route E Reductive Dehalogenation (Al/Ni Catalyst) C->E Advanced Route

Caption: Waste segregation and disposal pathways for halogenated aromatic compounds.

References

  • NextSDS. 3-(phenoxymethyl)pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Transfera. Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

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